(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromobenzylidene group, a hydroxy group, and a morpholinomethyl group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core in the presence of a base such as sodium hydroxide.
Addition of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromobenzylidene group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have applications in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The morpholinomethyl group can improve the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
- (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
- (Z)-2-(3-methylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFDMKKRKZHEI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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